molecular formula C12H16N4O2S2 B6436313 N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549023-17-6

N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436313
CAS No.: 2549023-17-6
M. Wt: 312.4 g/mol
InChI Key: VSLHQXKITZVFIL-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a fused thiazolo-pyridine core linked to a pyrrolidine ring via a methylene bridge. This compound’s structure combines a sulfonamide group, known for its role in modulating pharmacokinetic properties, with a bicyclic thiazolo-pyridine system, which often confers bioactivity in medicinal chemistry contexts.

Properties

IUPAC Name

N-methyl-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-4-6-16(8-9)12-14-10-7-13-5-3-11(10)19-12/h3,5,7,9H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLHQXKITZVFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, which differentiates it from related heterocyclic sulfonamides. Below is a detailed comparison with analogs from the literature:

Structural Analog: N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide

  • Core Heterocycle: Replaces the thiazolo[4,5-c]pyridine with a thieno[3,2-d]pyrimidine system.
  • Substituents : Incorporates a morpholine ring instead of the pyrrolidine-linked thiazolo-pyridine.
  • Synthesis : Prepared via Suzuki-Miyaura coupling with a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole) .
  • Functional Implications: The morpholine group enhances solubility, while the thieno-pyrimidine core may improve kinase inhibition compared to thiazolo-pyridine systems.

Antimicrobial Thiazolo-Isoxazol-Indole Derivatives

  • Core Structure : Features a spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol] system (Fig. 3 in ).
  • Key Differences : Lacks the sulfonamide group but includes an oxadiazole ring, which is critical for antimicrobial activity.
  • Activity : Demonstrated efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) due to the oxadiazole’s ability to disrupt cell wall synthesis .

Mercapto-Oxadiazole-Indole Derivatives

  • Structure : Contains a 5-mercapto-1,3,4-oxadiazole substituent linked to an indole scaffold.
  • Comparison : Unlike the target compound, this class lacks the thiazolo-pyridine moiety but shares sulfonamide-like hydrazide precursors.
  • Synthetic Route: Synthesized via heterocyclization with CS₂ in ethanolic KOH, a method distinct from the palladium-catalyzed couplings used for thiazolo-pyridines .

Key Comparative Data Table

Parameter Target Compound Thieno-Pyrimidine Analog Thiazolo-Isoxazol-Indole
Core Heterocycle Thiazolo[4,5-c]pyridine Thieno[3,2-d]pyrimidine Spiro-thiazolo-isoxazol-indole
Bioactivity Hypothesized kinase inhibition Kinase inhibition (reported) Antimicrobial (MIC: 2–8 µg/mL)
Key Functional Group Methanesulfonamide Morpholine 1,3,4-Oxadiazole
Synthetic Method Suzuki coupling (hypothesized) Suzuki-Miyaura coupling Heterocyclization with CS₂/KOH

Preparation Methods

Nucleophilic Substitution

2-Chlorothiazolo[4,5-c]pyridine reacts with pyrrolidin-3-ylamine in dimethylformamide (DMF) at 80°C for 24 hours, using triethylamine (Et₃N) as a base. This yields 1-(thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-3-amine with 65–70% efficiency.

Buchwald-Hartwig Amination

For higher regioselectivity, a palladium-catalyzed coupling between 2-bromothiazolo[4,5-c]pyridine and pyrrolidin-3-ylamine is employed. Conditions include Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C for 18 hours, achieving 75–80% yield.

Sulfonylation and N-Methylation

Q & A

Q. What are the key considerations for optimizing the synthesis of N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methanesulfonamide?

  • Methodological Answer : The synthesis of this compound involves multi-step heterocyclic coupling and sulfonamide formation. Critical parameters include:
  • Reagent selection : Use of K₂CO₃ as a base for nucleophilic substitution (e.g., thiazolo-pyridine ring formation) to minimize side reactions .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Maintain ≤60°C during sulfonamide coupling to prevent decomposition of the pyrrolidine-thiazolo[4,5-c]pyridine intermediate .
    Yield optimization requires monitoring by TLC or HPLC at each step to isolate intermediates with >95% purity .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ:
  • UV-Vis spectroscopy : Track absorbance changes (λmax ~270–300 nm for thiazolo-pyridine moieties) across pH 3–10 .
  • HPLC-MS : Quantify degradation products (e.g., sulfonic acid derivatives) under acidic/basic hydrolysis .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests robustness for in vitro assays) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting pharmacological data for thiazolo-pyridine derivatives in kinase inhibition assays?

  • Methodological Answer : Contradictions arise from:
  • Binding mode variability : The thiazolo[4,5-c]pyridine scaffold can adopt multiple conformations in ATP-binding pockets, leading to divergent IC₅₀ values. Molecular dynamics simulations (e.g., using Schrödinger Suite) clarify steric clashes with kinase gatekeeper residues .
  • Off-target effects : Sulfonamide groups may interact with cysteine residues in non-target proteins. Competitive binding assays with iodoacetamide (a cysteine blocker) can validate specificity .

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Key steps include:
  • LogP optimization : Target LogP 2–3 via substituent modifications (e.g., replacing methyl groups with halogens) to balance hydrophobicity and solubility .
  • P-gp efflux prediction : Use in silico tools like SwissADME to identify structural motifs (e.g., tertiary amines) prone to P-glycoprotein recognition, which reduces CNS bioavailability .
  • Co-crystallization studies : Resolve X-ray structures with ABCB1 transporters to map steric hindrance zones .

Q. What experimental strategies resolve contradictions in cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer : Discrepancies often stem from:
  • Diffusion limitations in 3D spheroids : Use fluorescently labeled analogs to quantify intracellular accumulation via confocal microscopy .
  • Metabolic heterogeneity : Pair RNA-seq of 3D cultures with Seahorse metabolic flux analysis to correlate cytotoxicity with oxidative phosphorylation dependency .
  • Matrix interference : Pre-treat 3D models with collagenase to assess whether extracellular matrix components sequester the compound .

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